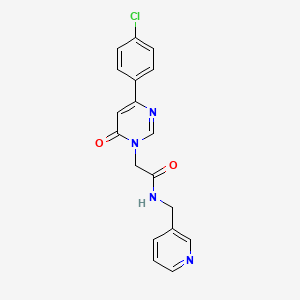

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-15-5-3-14(4-6-15)16-8-18(25)23(12-22-16)11-17(24)21-10-13-2-1-7-20-9-13/h1-9,12H,10-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVPIUTWZXKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide, commonly referred to as a pyrimidinyl acetamide derivative, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety, which may enhance its solubility and reactivity in biological systems.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 363.81 g/mol. The presence of the chlorophenyl group is believed to play a crucial role in its biological activity, particularly in modulating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O2 |

| Molecular Weight | 363.81 g/mol |

| LogP | 2.8165 |

| Polar Surface Area | 71.61 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

1. Anticancer Properties

Studies have demonstrated that this compound shows promise as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study:

In vitro studies on human breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM, highlighting its potential for further development as an anticancer therapeutic.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in mitigating inflammatory responses.

Case Study:

In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema and decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and inflammation. Its interaction with these enzymes could provide insights into its mechanism of action.

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways. This interaction can inhibit or activate various biochemical processes, contributing to its observed therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Below is a comparative analysis based on structural motifs and inferred characteristics:

Core Heterocyclic Ring Systems

- Target Compound: Pyrimidinone (6-oxopyrimidine) core. Pyrimidinones are electron-deficient systems, favoring interactions with ATP-binding pockets in kinases or enzymes .

- Patent Compounds (): Quinoline or indoline cores. For example, N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide features a quinoline scaffold with a tetrahydrofuran-oxy substituent, which may enhance metabolic stability compared to pyrimidinones .

Substituent Variations

- Target Compound: 4-Chlorophenyl group at the pyrimidinone 4-position. Chlorine’s electron-withdrawing effects may stabilize the ring and improve binding to hydrophobic pockets.

- Patent Compounds: Substitutions include 6-fluoroindolin-1-yl, 4-chloroindolin-1-yl, and dihydroquinolinyl groups. Fluorine in the 6-fluoroindolinyl analog could increase membrane permeability, while the chloroindolinyl group mirrors the target compound’s chlorophenyl in lipophilicity .

Side Chain Modifications

- Target Compound : Pyridin-3-ylmethyl group attached to the acetamide nitrogen. The pyridine ring may enhance solubility via polar interactions.

- Patent Compounds : Piperidin-4-ylidene side chains (e.g., 2-(piperidin-4-ylidene)acetamide). Piperidine’s sp³-hybridized nitrogen could confer conformational flexibility or basicity, influencing bioavailability .

Hypothetical Impact on Pharmacological Properties

While direct comparative data are unavailable, structural analysis permits informed hypotheses:

- Solubility : The pyridine group in the target compound may improve aqueous solubility relative to patent compounds with bulkier tetrahydrofuran-oxy or piperidinylidene groups.

- Target Selectivity: The pyrimidinone core’s planar structure might favor interactions with flat binding sites (e.g., kinase active sites), whereas quinoline/indoline cores in patent compounds could engage deeper hydrophobic pockets.

- Metabolic Stability : The absence of tetrahydrofuran-oxy substituents (seen in patent compounds) in the target compound may reduce susceptibility to oxidative metabolism.

Structural Comparison Table

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For pyrimidinone-acetamide derivatives, key factors include:

- Catalysts : Use of palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-chloro substitutions) .

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates .

- Temperature : Pyrimidinone ring formation typically requires reflux (80–120°C) to ensure cyclization .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is standard for isolating pure acetamide derivatives .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Look for diagnostic peaks: pyrimidinone NH (δ 10.5–12.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and acetamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks; fragmentation patterns confirm substituent stability .

- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) for pyrimidinone and acetamide groups .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) for initial dissolution, followed by dilution in assay buffers .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyridinylmethyl moiety without altering biological activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from general toxicity .

- Structural Analog Comparison : Compare with derivatives lacking the 4-chlorophenyl group to isolate pharmacophore contributions .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) versus off-target receptors .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize a 14C-labeled analog to track absorption/distribution .

- LC-MS/MS Quantification : Validate plasma/tissue concentrations using MRM transitions for the parent ion (e.g., m/z 400→238) .

- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioactivity .

- Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) on binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.